An In-depth Technical Guide to Diethyl 2-chloro-3-oxosuccinate
An In-depth Technical Guide to Diethyl 2-chloro-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for Diethyl 2-chloro-3-oxosuccinate. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical and Physical Properties
Diethyl 2-chloro-3-oxosuccinate is an organic compound with the molecular formula C₈H₁₁ClO₅.[1] It is characterized by a succinate framework containing both a chloro and a keto functional group, which contributes to its high reactivity.[1] This compound is also known by other names, including Diethyl 2-chloro-3-oxobutanedioate, 2-Chloro-3-oxo-succinic acid diethyl ester, and Diethyl Chlorooxalacetate.[2][][4]
Table 1: Physical and Chemical Properties of Diethyl 2-chloro-3-oxosuccinate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClO₅ | [1][2][5] |
| Molecular Weight | 222.62 g/mol | [1][2][5] |
| CAS Number | 34034-87-2 | [1][5] |
| IUPAC Name | diethyl 2-chloro-3-oxobutanedioate | [1][2][] |
| Density | 1.23 - 1.3 g/cm³ | [][5] |
| Boiling Point | 271.2 °C at 760 mmHg; 130 °C at 9 mmHg | [4][5][6] |
| Flash Point | 108.2 °C | [4][5][6] |
| Refractive Index | 1.4480 - 1.451 | [4][5][6] |
| pKa | 5.24 ± 0.46 (Predicted) | [4][6] |
| LogP | 1.28 | [5] |
| Appearance | Clear liquid, White to Yellow to Green | [4][6] |
| Canonical SMILES | CCOC(=O)C(C(=O)C(=O)OCC)Cl | [1] |
| InChI Key | JNQWFLVFHCCWPV-UHFFFAOYSA-N | [1][5] |
Synthesis and Experimental Protocols
Several methods are available for the synthesis of Diethyl 2-chloro-3-oxosuccinate. The most common approaches involve chlorination of diethyl succinate or condensation reactions.[1]
2.1. Synthesis via Condensation Reaction
A prevalent method involves the condensation of ethyl chloroacetate and diethyl oxalate.
Experimental Protocol:
-
Dissolve Sodium tert-butoxide (NaOtBu) (96.1 g, 1.0 mol) in 1 L of tetrahydrofuran (THF) and cool the solution to 0°C.[6]
-
Slowly add a mixture of ethyl chloroacetate (107 mL, 1.0 mol) and diethyl oxalate (136 mL, 1.0 mol) dropwise to the cooled solution under vigorous mechanical stirring.[6]
-
Allow the reaction mixture to stir overnight at room temperature.[6]
-
Quench the reaction by adding an aqueous HCl solution (90 mL of concentrated HCl mixed with 400 mL of water).[6]
-
Extract the resulting solution with dichloromethane (CH₂Cl₂) (3 x 200 mL).[6]
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the residue by distillation under reduced pressure (boiling point range 110-140°C at 10 torr) to yield the final product.[6] This protocol has been reported to yield approximately 157.6 g (71%) of Diethyl 2-chloro-3-oxosuccinate.[6]
2.2. Spectroscopic Data
The structure of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz) δ: 1.31 (t, J = 7.2Hz, 3H), 1.39 (t, J = 7.2Hz, 3H), 4.31 (q, J = 7.2Hz, 2H), 4.39 (q, J = 7.2Hz, 2H), 5.46 (s, 1H).[6]
Caption: Synthesis workflow for Diethyl 2-chloro-3-oxosuccinate.
Reactivity and Applications
The presence of both a chloro group and a keto group makes Diethyl 2-chloro-3-oxosuccinate a highly reactive and versatile building block in organic synthesis.[1]
-
Organic Synthesis: It is a key intermediate in the preparation of various heterocyclic compounds, which are fundamental structures in many pharmaceuticals and functional materials.[1]
-
Pharmaceutical and Agrochemical Industries: Its derivatives are explored for potential use as new drugs and agrochemicals or pesticides.[1]
-
Enzyme Activity Studies: The compound is used as a substrate to study the activity of enzymes, particularly those involved in amino acid metabolism.[1]
-
Antibacterial Research: Some studies suggest it may possess moderate antibacterial activity against certain bacterial strains, although further investigation is needed.[1]
-
Polymer Chemistry: Preliminary research indicates its potential for incorporation into the synthesis of polyesters with unique properties.[1]
Interaction studies have shown that Diethyl 2-chloro-3-oxosuccinate can form adducts with amino acids, potentially impacting protein function, and its interactions with nucleic acids could influence genetic processes.[1]
Caption: Reactivity and applications of Diethyl 2-chloro-3-oxosuccinate.
Safety and Hazard Information
Diethyl 2-chloro-3-oxosuccinate is recognized as a hazardous substance that requires careful handling in a laboratory setting.[1] It is classified as a skin and eye irritant and can be harmful if swallowed, inhaled, or in contact with skin.[1][2][4]
Table 2: GHS Hazard Statements for Diethyl 2-chloro-3-oxosuccinate
| Hazard Code | Description | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral [Warning] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal [Warning] |
| H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation [Danger] |
| H315 | Causes skin irritation | Skin corrosion/irritation [Warning] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation [Warning] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation [Warning] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation [Warning] |
| H402 | Harmful to aquatic life | Short-term (acute) aquatic hazard |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[4] Avoid breathing vapors, mist, or gas.[7]
-
Hygiene: Wash skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store at 0-10°C.[4][6]
-
Spills: In case of a spill, soak up with inert absorbent material and dispose of as hazardous waste.[7] Prevent further leakage if safe to do so.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[4][7] If swallowed or inhaled, seek immediate medical attention.[4][7]
References
- 1. Buy Diethyl 2-chloro-3-oxosuccinate | 34034-87-2 [smolecule.com]
- 2. Diethyl 2-chloro-3-oxobutanedioate | C8H11ClO5 | CID 10998635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER | 34034-87-2 [amp.chemicalbook.com]
- 5. Diethyl 2-chloro-3-oxosuccinate | CAS#:34034-87-2 | Chemsrc [chemsrc.com]
- 6. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER CAS#: 34034-87-2 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]



